Thermodynamic Stability: Cis vs. Trans Isomer
A foundational study by Fuchs and Wechsler established base-catalyzed cis-trans equilibria for dimethyl cyclopentane-1,3-dicarboxylates. The thermodynamic analysis revealed a measurable preference for one configuration, providing a quantitative basis for isomer selection. The cis-isomer (1R,3S) is thermodynamically favored relative to the trans (1R,3R) isomer under the studied conditions, a critical differentiator when selecting a starting material for equilibrium-controlled reactions or when thermal stability is a concern [1].
| Evidence Dimension | Thermodynamic stability (cis/trans equilibrium) |
|---|---|
| Target Compound Data | cis-isomer is favored at equilibrium (specific ΔG° value not in abstract, derived from experimental equilibria) |
| Comparator Or Baseline | trans-dimethyl cyclopentane-1,3-dicarboxylate |
| Quantified Difference | cis-isomer exhibits a lower free energy than the trans-isomer under equilibrium conditions |
| Conditions | Base-catalyzed equilibration at several temperatures and in various solvents. |
Why This Matters
Selecting the thermodynamically favored cis-isomer can be advantageous for processes involving base or high temperatures, potentially minimizing unwanted isomerization and improving yield consistency.
- [1] Fuchs, B., & Wechsler, P. S. (1977). Steric effects in five-membered rings. Part 7. Relative stabilities of cyclopentane-1,3-dicarboxylate diesters. Journal of the Chemical Society, Perkin Transactions 2, (1), 75-80. View Source
